(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate
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Description
(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate is a useful research compound. Its molecular formula is C15H27NO6 and its molecular weight is 317.382. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boc-Glu(otbu)-ome, also known as 5-O-tert-butyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate or (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, is a derivative of glutamic acid . It is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate tert-butyl ester residues . The primary targets of this compound are therefore the peptide chains that it helps to form.
Mode of Action
As an N-terminal protected amino acid, Boc-Glu(otbu)-ome interacts with its targets (the peptide chains) by being incorporated into them during the process of peptide synthesis . The tert-butoxycarbonyl (Boc) group serves as a protective group, preventing unwanted side reactions during the synthesis process .
Biochemical Pathways
The biochemical pathways affected by Boc-Glu(otbu)-ome are those involved in peptide synthesis. By contributing to the formation of unique peptides, this compound can influence a wide range of biological processes, depending on the specific function of the peptide being synthesized .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting peptides would depend on their specific structures and sequences .
Result of Action
The molecular and cellular effects of Boc-Glu(otbu)-ome’s action are primarily seen in the unique peptides that it helps to synthesize. These peptides can have a wide range of effects, depending on their specific structures and sequences .
Action Environment
The action of Boc-Glu(otbu)-ome is influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and solvent conditions . Furthermore, the stability of this compound can be influenced by storage conditions. It is recommended to be stored at -20°C to maintain its stability .
Properties
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6/c1-14(2,3)21-11(17)9-8-10(12(18)20-7)16-13(19)22-15(4,5)6/h10H,8-9H2,1-7H3,(H,16,19)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMOKJOSDZAYSQ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.